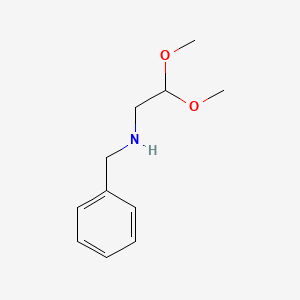

n-Benzyl-2,2-dimethoxyethanamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-benzyl-2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-11(14-2)9-12-8-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODLUMZUJRFPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970215 | |

| Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54879-88-8 | |

| Record name | 54879-88-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-2,2-dimethoxyethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nucleophilic Substitution N Alkylation Pathway :

The reaction of benzylamine (B48309) with a haloacetal such as chloroacetaldehyde dimethyl acetal (B89532) proceeds via a classical S(_N)2 mechanism.

Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen (chlorine or bromine). This attack occurs from the backside of the carbon-halogen bond.

Step 2: Transition State. A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-halogen bond breaking.

Step 3: Product Formation. The halide ion departs as a leaving group, resulting in the formation of a protonated secondary amine.

Step 4: Deprotonation. A base present in the reaction mixture (or another molecule of benzylamine) removes the proton from the nitrogen atom to yield the final product, N-Benzyl-2,2-dimethoxyethanamine.

Reductive Amination Pathway:

This pathway is a two-stage process involving the formation of an imine followed by its reduction.

Stage 1: Imine Formation

Step 1a: Nucleophilic Addition. 2,2-dimethoxyethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde (B42025). This leads to the formation of a tetrahedral intermediate, a hemiaminal.

Step 1b: Proton Transfer. A proton is transferred from the nitrogen atom to the oxygen atom, forming a zwitterionic intermediate which is then protonated on the oxygen.

Step 1c: Dehydration. The hydroxyl group of the hemiaminal is protonated by an acid catalyst, forming a good leaving group (water). The lone pair on the nitrogen then pushes out the water molecule, leading to the formation of a resonance-stabilized iminium ion.

Step 1d: Deprotonation. A base removes a proton from the nitrogen atom to give the neutral imine, (E/Z)-N-(2,2-dimethoxyethyl)benzenemethanimine.

Stage 2: Reduction of the Imine

The C=N double bond of the imine is then reduced to a single bond. This can be achieved using various reducing agents, such as sodium borohydride (NaBH(_4)) or catalytic hydrogenation.

In the case of sodium borohydride, a hydride ion (H) from the borohydride attacks the electrophilic carbon of the imine, breaking the C=N pi bond and forming a new C-H bond.

The resulting nitrogen anion is then protonated by the solvent (e.g., ethanol) to give the final product, N-Benzyl-2,2-dimethoxyethanamine.

Direct experimental or computational studies on the transition states and intermediates in the synthesis of this compound are scarce. However, extensive research on related S(_N)2 and reductive amination reactions allows for a detailed theoretical postulation of these transient species.

For the N-Alkylation Pathway (S(_N)2):

The key transition state is the aforementioned trigonal bipyramidal structure. Computational studies on similar S(_N)2 reactions have elucidated the geometry and energy of such transition states. The bond lengths of the incoming nucleophile (N) to the carbon and the leaving group (halogen) to the carbon are elongated compared to the ground state reactants and products. The energy of this transition state dictates the reaction rate.

For the

Several intermediates and transition states are involved:

Iminium Ion Intermediate: This resonance-stabilized cation is formed upon dehydration of the hemiaminal. Its formation is often the rate-determining step in the imine formation stage.

Transition State of Imine Reduction: The nature of this transition state depends on the reducing agent. For hydride reduction (e.g., NaBH(_4)), the transition state involves the approach of the hydride to the imine carbon. For catalytic hydrogenation, the transition state involves the adsorbed imine on the catalyst surface reacting with adsorbed hydrogen atoms.

| Pathway | Key Intermediates | Key Transition States |

| N-Alkylation (S(_N)2) | Protonated secondary amine | Trigonal bipyramidal S(_N)2 transition state |

| Reductive Amination | Hemiaminal, Iminium ion | Transition state for hemiaminal dehydration, Transition state for imine reduction |

While specific kinetic and thermodynamic parameters for the synthesis of this compound have not been published, general principles can be applied to understand the factors governing these reactions.

Kinetics:

N-Alkylation: The rate of this S(_N)2 reaction is dependent on the concentration of both the benzylamine (B48309) and the haloacetal (second-order kinetics). The nature of the leaving group is crucial, with bromide being a better leaving group than chloride, leading to a faster reaction rate. Steric hindrance around the reacting centers can slow down the reaction.

Thermodynamics:

Both the N-alkylation and reductive amination reactions to form this compound are generally thermodynamically favorable, with a negative Gibbs free energy change ((\Delta)G).

The equilibrium of the initial hemiaminal formation and its subsequent dehydration to the imine can be shifted towards the product by removing the water formed during the reaction.

A summary of the thermodynamic considerations is presented below:

| Reaction Pathway | Enthalpy Change ((\Delta)H) | Entropy Change ((\Delta)S) | Gibbs Free Energy Change ((\Delta)G) |

| N-Alkylation | Generally Exothermic | Can be slightly negative or positive depending on the specific reaction | Generally Negative (Favorable) |

| Reductive Amination | Generally Exothermic | Generally Positive (due to the formation of water) | Generally Negative (Favorable) |

Iii. Derivatization Chemistry and Functional Group Interconversions

Transformations of the Acetal (B89532) Moiety

The dimethyl acetal group in n-Benzyl-2,2-dimethoxyethanamine is generally stable under basic and neutral conditions but is susceptible to hydrolysis under acidic conditions. This reactivity is a key feature in certain synthetic strategies.

The most notable transformation of the acetal moiety is its role in intramolecular cyclization reactions. In the synthesis of 2H-3-isoquinolones from N-benzyl-2,2-dimethoxy-acetamides, the reaction is initiated by the acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding aldehyde. google.com This in situ-generated aldehyde then undergoes an intramolecular electrophilic substitution reaction with the electron-rich benzene (B151609) ring of the benzyl (B1604629) group, followed by dehydration, to construct the isoquinoline (B145761) core. This type of reaction is a variation of the Pictet-Spengler or Bischler-Napieralski reactions, which are powerful methods for constructing isoquinoline and related heterocyclic systems. The acetal group, therefore, functions as a masked aldehyde, protecting the reactive carbonyl functionality until it is needed for the key ring-forming step.

Hydrolysis of the Dimethoxyacetal to Aldehyde

The dimethoxyacetal group in this compound functions as a masked aldehyde. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions to reveal the parent carbonyl compound. The conversion of the dimethoxyacetal to the corresponding aldehyde, N-benzylaminoacetaldehyde, is a critical transformation that unmasks a reactive functional group.

This hydrolysis is typically achieved by treatment with aqueous acid. The reaction proceeds via protonation of one of the methoxy (B1213986) oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol yields the final aldehyde product. The instability of 2-aminoacetaldehyde (B1595654) compounds often necessitates their use in situ or their storage in a protected form, such as the dimethoxyacetal derivative. google.com The selective deprotection of acetal groups is a well-established strategy in organic synthesis, particularly in carbohydrate chemistry, where varying reaction conditions can be used to control the reactivity of different acetal protecting groups. nih.gov

Condensation Reactions with the Aldehyde Intermediate

Once the aldehyde functionality is unmasked via hydrolysis, it becomes available for a wide array of condensation reactions, significantly expanding the synthetic utility of the parent molecule. The aldehyde can react with various carbon and nitrogen nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.

Key condensation reactions involving the aldehyde intermediate include:

Aldol-type Reactions: The aldehyde can react with enolates derived from ketones, esters, or other carbonyl compounds in an aldol (B89426) addition or condensation reaction to form β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds, respectively. masterorganicchemistry.comyoutube.com This allows for the construction of more complex carbon skeletons.

Imine and Enamine Formation: The aldehyde readily condenses with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. This reactivity is fundamental to the synthesis of many nitrogen-containing heterocyclic compounds. For instance, a catalyst-free approach to synthesizing 2-benzyl-N-substituted anilines proceeds through an imine condensation pathway. beilstein-journals.orgnih.gov

Wittig and Related Reactions: The aldehyde can undergo reactions with phosphorus ylides (in the Wittig reaction) or phosphonate (B1237965) carbanions (in the Horner-Wadsworth-Emmons reaction) to produce alkenes with a high degree of stereochemical control.

Pictet-Spengler and Related Cyclizations: In a sequence where the N-benzyl group is retained, the generated aldehyde can participate in intramolecular cyclization reactions. For example, the aminoacetaldehyde moiety is a key building block for synthesizing nitrogen heterocycles like isoquinolines and indoles, where the acetal is hydrolyzed in situ, followed by cyclization. google.com

Selective Protection and Deprotection Strategies for the Acetal

The dimethoxyacetal group is an effective protecting group for the aldehyde functionality due to its robust stability under a wide range of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. Its primary role is to mask the reactivity of the aldehyde while other chemical transformations are carried out elsewhere in the molecule.

The deprotection is most commonly achieved under acidic conditions, which are typically mild enough to avoid affecting other sensitive functional groups. organic-chemistry.org The selective cleavage of one type of acetal in the presence of others can be accomplished by carefully tuning the reaction conditions, such as the choice of acid catalyst and solvent. nih.gov For instance, research in carbohydrate chemistry has established a reactivity order for the deprotection of different isopropylidene acetals, demonstrating that selective removal is feasible. nih.gov This principle of selective deprotection is directly applicable to syntheses involving this compound, allowing for the timed release of the aldehyde functionality when required.

Modifications of the Benzyl Group

The N-benzyl group serves as a versatile protecting group for the amine. It can be readily removed under various conditions to liberate the primary amine, or the aromatic ring itself can be chemically modified prior to or after its installation.

Hydrogenation and Debenzylation Strategies

The removal of the N-benzyl group (debenzylation) is a common and crucial step in multi-step synthesis. Several reliable methods exist for this transformation, with catalytic hydrogenation being the most prevalent.

| Method | Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | H₂ (gas), various solvents (MeOH, EtOH) | Standard, widely used method. Can be facilitated by additives. | google.comnih.gov |

| Facilitated Hydrogenation | Pd/C with Nb₂O₅/C | H₂ (gas) | Niobic acid-on-carbon significantly accelerates the reaction compared to Pd/C alone. | nih.gov |

| Facilitated Hydrogenation | Pd(OH)₂/C with Acetic Acid | H₂ (gas), EtOH, 60 °C | Addition of acetic acid found to be crucial for obtaining high yields in certain substrates. | nih.gov |

| Catalytic Transfer Hydrogenation | 10% Pd/C with Ammonium (B1175870) Formate | Methanol, reflux | Rapid (often <10 min) and avoids the use of high-pressure hydrogen gas. | mdma.ch |

| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Aqueous solution | An alternative for molecules incompatible with hydrogenation. Cleaves the C-N bond oxidatively. | researchgate.net |

| Reductive Cleavage | Triethylsilane and Pd/C | Not specified | A mild and efficient method for deprotecting N-benzyl groups on certain heterocycles. | researchgate.net |

These methods offer a range of options to accommodate various functional groups within a molecule. For example, palladium-on-carbon (Pd/C) catalyzed hydrogenolysis is a standard procedure. google.comnih.gov The efficiency of this process can be significantly enhanced by using co-catalysts; for instance, niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the Pd/C-catalyzed deprotection, leading to shorter reaction times. nih.gov Similarly, the addition of acetic acid can be beneficial for challenging debenzylations. nih.gov Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate, provides a fast and operationally simple alternative to methods requiring pressurized hydrogen gas. mdma.ch

Aromatic Substitution Reactions

The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The N-alkyl substituent is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the benzylic carbon.

Classical electrophilic substitution reactions that could be applied to the benzyl moiety include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. These reactions typically require a Lewis acid catalyst like AlCl₃. The classical route to some substituted anilines involves a Friedel-Crafts reaction followed by reduction. beilstein-journals.orgnih.gov

Such modifications would produce derivatives of this compound with altered electronic and steric properties, which could be useful for tuning the characteristics of a target molecule.

Functionalization of the Benzyl Moiety

Beyond simple substitution, the benzyl moiety can be strategically functionalized to impart specific properties to the molecule. For example, studies on other classes of compounds have shown that modifying substituents on a benzyl ring can have a profound impact on biological activity. nih.gov

Furthermore, substituted benzyl groups are often used as protecting groups themselves. For instance, the 4-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups are frequently employed to protect amines and alcohols. rsc.orgnih.gov These groups are more labile to acidic or oxidative cleavage than the simple benzyl group due to the electron-donating nature of the methoxy substituents, which stabilize the resulting benzylic carbocation. This implies that a pre-functionalized benzylamine (B48309), such as 4-methoxybenzylamine, could be used in the initial synthesis to generate a derivative of this compound that allows for more facile deprotection later in a synthetic sequence.

Iv. Applications in Advanced Chemical Synthesis

N-Benzyl-2,2-dimethoxyethanamine as a Precursor for Heterocyclic Systems

The strategic placement of functional groups within this compound makes it a valuable building block for nitrogen-containing heterocycles. The acetal (B89532) group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can participate in cyclization reactions, while the secondary amine provides a nucleophilic center.

This compound is utilized in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have been investigated as potential antimalarial agents pharmaffiliates.com. The synthesis of these compounds leverages the core structure of the parent amine to build the final heterocyclic scaffold.

The general synthetic approach involves the transformation of the amino group of this compound into a guanidine moiety. This can be achieved through reaction with a guanidinylating agent, such as cyanamide or a protected cyanamide derivative. Following the formation of the N-benzyl-N-(2,2-dimethoxyethyl)guanidine intermediate, acid-catalyzed hydrolysis of the dimethyl acetal unmasks the aldehyde functionality. This aldehyde then undergoes intramolecular cyclocondensation with the guanidine group to form the imidazole or, under reducing conditions, the imidazoline ring. Subsequent debenzylation yields the final target compounds.

A series of guanidylimidazole and guanidylimidazoline derivatives have been synthesized and evaluated for their efficacy against malarial sporozoites. Several of these compounds demonstrated curative effects in mouse models infected with P. berghei and showed prophylactic activity in Rhesus monkey studies researchgate.net. The research highlights the importance of this class of compounds in the search for new antimalarial therapies.

| Compound Class | Key Synthetic Step | Biological Activity Noted |

|---|---|---|

| Guanidylimidazole Derivatives | Intramolecular cyclocondensation of a guanidine with an in situ generated aldehyde | Causal prophylactic and radical curative potential against malaria researchgate.net |

| Guanidylimidazoline Derivatives | Cyclization followed by reduction or direct reductive amination pathway | Activity against sporozoites of P. berghei in mice researchgate.net |

The pyrazinone core is a significant scaffold in medicinal chemistry, found in a variety of biologically active molecules. While direct synthesis from this compound is not extensively documented, its structural motifs are relevant to established pyrazinone syntheses.

The synthesis of pyrazinone scaffolds often involves the cyclization of α-amino acid derivatives with α-dicarbonyl compounds or their equivalents. A plausible, though not explicitly cited, route could involve the initial oxidation of this compound to N-benzyliminodiacetic acid. This diacid is a known precursor for piperazine-2,6-diones, which can be further transformed into pyrazinones wikipedia.org. The transformation of piperazine-2,6-diones into pyrazinones can be achieved through a Brønsted acid-mediated cyclization followed by a dehydrosulfonylation or a similar elimination reaction wikipedia.org. This multi-step process would utilize the core structure provided by the initial amine to construct the heterocyclic ring system.

The N-benzyl group is a common protecting group in the synthesis of complex nitrogen-containing molecules and can be instrumental in directing the stereochemistry of reactions. In the context of bioactive pyrazinones, such as the anthelmintic drug Praziquantel, intermediates containing an N-benzyl group are utilized wikipedia.org. The synthesis of Praziquantel has been achieved from N-protected piperazine-2,6-dione intermediates, which are subsequently cyclized to form the pyrazinoisoquinoline core of the drug. The final step of the synthesis involves the debenzylation of the nitrogen atom. Therefore, precursors like this compound are conceptually important for introducing the required N-benzyl moiety that is carried through several synthetic steps before its ultimate removal.

The synthesis of fused heterocyclic systems is a major focus of organic chemistry due to their prevalence in natural products and pharmaceuticals. These complex structures often require versatile building blocks that can participate in multi-step reaction cascades.

The role of this compound as a direct precursor in the synthesis of pyrrolocoumarins is not well-documented in the scientific literature. The construction of the pyrrolocoumarin skeleton typically involves the fusion of a pyrrole ring onto a coumarin framework. Common strategies include Fischer indole synthesis variations, Nenitzescu indole synthesis, or palladium-catalyzed coupling reactions followed by cyclization. While the aminoacetaldehyde dimethyl acetal moiety could potentially serve as a two-carbon unit in the formation of the pyrrole ring, for example, through a Pictet-Spengler type reaction with an activated coumarin system, specific examples employing this compound for this purpose are not readily found in published research wikipedia.org. Further investigation would be required to establish a viable synthetic route for pyrrolocoumarins from this particular precursor.

Construction of Fused Heterocyclic Compounds

Applications in the Synthesis of Quinolone Derivatives

A review of current scientific literature does not indicate a direct or established role for this compound in the mainstream synthesis of quinolone derivatives. While quinolones are a critical class of compounds, often synthesized via methods like the Gould-Jacobs reaction, their preparation does not typically feature this compound as a key reactant. Synthetic routes for advanced quinolone derivatives more commonly involve the modification of a pre-formed quinolone core, often by reacting it with various piperazine derivatives or other nucleophiles.

Integration into Complex Polycyclic Frameworks

The application of this compound in the construction of complex polycyclic frameworks is not widely documented in available chemical literature. The synthesis of such systems often relies on powerful cascade reactions or cycloadditions, such as the Diels-Alder reaction, to build multiple rings in a single step nih.gov. While the functional groups of this compound could theoretically participate in annulation reactions, specific examples of its use as a key building block for intricate, multi-ring systems are not prominent.

Role in the Synthesis of Pharmaceutical Agents

The utility of this compound is most evident in the pharmaceutical sector, where it functions as a key intermediate in the synthesis of several important active pharmaceutical ingredients (APIs).

Precursor in the Synthesis of HIV Integrase Inhibitors, e.g., Dolutegravir

While many synthetic routes to the HIV integrase inhibitor Dolutegravir start with aminoacetaldehyde dimethyl acetal, a related primary amine, research into optimizing this process has identified this compound as a valuable secondary amine intermediate. The synthesis of Dolutegravir involves the construction of a complex pyridinone core nih.govmdpi.com. Using the N-benzylated form of the amine offers strategic advantages. The benzyl (B1604629) group increases the lipophilicity of the intermediate, which can improve its solubility in organic solvents and facilitate extraction and purification. Furthermore, converting the primary amine to a secondary amine before subsequent alkylation steps prevents the formation of undesired tertiary amine impurities, leading to a cleaner reaction profile. The benzyl protecting group can be readily removed later in the synthetic sequence via hydrogenation.

Although specific yield data for the synthesis of Dolutegravir using this exact intermediate is not detailed in the provided literature, its parent compound, aminoacetaldehyde dimethyl acetal, is a well-established precursor in multiple reported synthetic pathways nih.govresearchgate.net.

Development of Antimalarial Compounds

This compound is explicitly identified as a reagent in the preparation of guanidylimidazole and guanidylimidazoline derivatives, which have been investigated as antimalarial agents. This highlights its role in medicinal chemistry efforts to develop new treatments for malaria, a disease that continues to pose a significant global health challenge.

Contribution to Other Therapeutically Relevant Scaffolds

Beyond its application in antiviral and antimalarial research, this compound serves as a crucial precursor in the synthesis of the anthelmintic drug Praziquantel. Praziquantel is used to treat a variety of parasitic worm infections.

In a novel and cost-effective process, this compound is used to construct a key intermediate, 2-[(2,2-dimethoxyethyl)benzylamino]-N-phenethylacetamide google.comderpharmachemica.com. This process involves the condensation of this compound with 2-chloro-N-phenethylacetamide. The resulting intermediate undergoes a subsequent reduction (debenzylation) and cyclization to form the core structure of Praziquantel google.com. This application underscores the compound's importance in creating complex heterocyclic scaffolds for established pharmaceutical agents.

| Use in Praziquantel Synthesis | |

| Reactant A | 2-chloro-N-phenethylacetamide |

| Reactant B | This compound |

| Product | 2-[(2,2-dimethoxyethyl)benzylamino]-N-phenethylacetamide |

| Significance | Key intermediate in a cost-effective Praziquantel synthesis route google.comderpharmachemica.com. |

This compound in Catalysis and Material Science

Currently, there is no significant body of research indicating the use of this compound as a catalyst or as a monomer in material science applications. Its primary documented utility lies in its role as a synthetic intermediate, where its unique combination of functional groups is exploited to build more complex molecules, particularly in the field of medicinal chemistry.

Use as a Ligand Precursor in Catalytic Systems

The molecular structure of this compound contains key features that make it a promising precursor for the synthesis of specialized ligands for catalytic systems. The secondary amine provides a coordination site that can be readily functionalized. For instance, reaction of the amine with phosphorus or arsenic halides can yield multidentate phosphine or arsine ligands. The benzyl group can also be modified to introduce additional donor atoms, thereby increasing the denticity of the resulting ligand.

Furthermore, the acetal group can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde. This aldehyde functionality can then participate in condensation reactions with a variety of molecules to form Schiff base ligands. Schiff bases are a well-established class of ligands in coordination chemistry, known for their ability to stabilize a wide range of metal ions in various oxidation states. The resulting metal complexes often exhibit significant catalytic activity in a diverse array of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

While specific studies detailing the use of this compound as a ligand precursor are not extensively documented in peer-reviewed literature, the fundamental reactivity of its functional groups suggests a strong potential for this application. The synthesis of chiral ligands from this precursor, for asymmetric catalysis, is another conceivable avenue for research.

Table 1: Potential Ligand Types Derived from this compound

| Ligand Class | Synthetic Strategy | Potential Metal Coordination | Potential Catalytic Applications |

| Aminophosphine | Reaction of the secondary amine with chlorophosphines. | Transition metals (e.g., Rh, Ru, Pd) | Asymmetric hydrogenation, hydroformylation |

| Schiff Base | Hydrolysis of the acetal followed by condensation with an amine. | Various transition and main group metals | Oxidation, epoxidation, polymerization |

| Multidentate Amine | Functionalization of the benzyl group to introduce more donor sites. | Lanthanides, transition metals | Lewis acid catalysis, ring-opening polymerization |

Potential Applications in Polymer Chemistry

The bifunctional nature of this compound makes it an interesting candidate for applications in polymer chemistry. The secondary amine can act as a monomer in step-growth polymerization reactions. For example, it can react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and polyepoxies, respectively. The incorporation of the benzyl and dimethoxyethyl moieties into the polymer backbone would impart specific properties to the resulting material, such as altered solubility, thermal stability, and mechanical strength.

Moreover, the protected aldehyde group offers a route to post-polymerization modification. A polymer synthesized using the amine functionality of this compound would possess pendant acetal groups. These groups could be deprotected after polymerization to yield aldehyde functionalities along the polymer chain. These aldehyde groups can then be used to graft other molecules or polymer chains onto the backbone, leading to the formation of functional or graft copolymers. This approach allows for the synthesis of polymers with tailored properties for specific applications.

While there is a lack of specific research on the polymerization of this compound, the principles of polymer chemistry suggest its viability as a monomer or a functionalizing agent.

Table 2: Potential Polymer Architectures Involving this compound

| Polymer Type | Role of this compound | Potential Co-monomers | Resulting Polymer Properties |

| Polyamide | Diamine monomer (after debenzylation) or chain terminator | Diacyl chlorides | Enhanced thermal stability, altered solubility |

| Polyurea | Diamine monomer (after debenzylation) or chain terminator | Diisocyanates | Improved mechanical properties |

| Functional Polymer | Monomer with pendant functional group | Acrylates, Styrenes | Reactive sites for grafting or cross-linking |

Role in the Design of Functional Materials

The unique combination of functional groups in this compound suggests its potential as a building block for the design of functional materials, particularly in the realm of porous crystalline materials like metal-organic frameworks (MOFs). MOFs are constructed from metal ions or clusters linked together by organic molecules. The amine and, after deprotection, the aldehyde functionalities of this compound or its derivatives could serve as coordination sites for metal ions, acting as an organic linker in the MOF structure.

By incorporating this molecule into a MOF, the pores of the material could be functionalized with benzyl groups and, potentially, with aldehyde groups. These functionalities could be used to tune the adsorption properties of the MOF for specific gases or small molecules. The aldehyde groups, in particular, could be used for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the material's properties for applications in gas storage, separation, or catalysis.

Although no MOFs constructed from this compound have been reported to date, the principles of reticular chemistry suggest that it could be a viable organic linker for the synthesis of novel functional materials.

Table 3: Potential Functional Materials Derived from this compound

| Material Type | Role of the Compound | Potential Properties | Potential Applications |

| Metal-Organic Framework (MOF) | Organic linker | Tunable porosity, functionalized pores | Gas storage, separation, catalysis |

| Functionalized Silica | Surface modifying agent | Altered surface chemistry, reactive sites | Chromatography, solid-phase synthesis |

| Self-Assembled Monolayers | Head group for surface attachment | Modified surface energy and functionality | Biosensors, anti-fouling coatings |

Vi. Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity and Transformations

The inherent functionality of n-Benzyl-2,2-dimethoxyethanamine provides a platform for exploring novel chemical reactions. The acetal (B89532) group acts as a masked aldehyde, which can be deprotected under acidic conditions to participate in a wide array of subsequent reactions. The secondary amine, on the other hand, can undergo N-alkylation, N-acylation, or serve as a directing group in various transformations.

Future research is likely to focus on leveraging this dual functionality in new multi-component reactions and tandem cyclization sequences. For instance, the parent compound, aminoacetaldehyde dimethyl acetal, is known to participate in magnesium perchlorate-catalyzed three-component reactions to generate α-aminophosphonates. sigmaaldrich.com It is also a key building block in the synthesis of acylated and sulfonylated oxyenamides. sigmaaldrich.com Building on this, the N-benzyl derivative can be used to construct more complex heterocyclic systems. A patented process describes the cyclization of N-benzyl-2,2-dimethoxy-acetamides, derived from the title compound, into 2H-3-isoquinolones, which are themselves valuable intermediates for pharmaceuticals and materials science. google.com The exploration of new catalysts and reaction conditions could unlock unprecedented transformations, leading to novel molecular scaffolds from this readily available starting material.

Development of Asymmetric Synthesis Methodologies

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, drives the development of new asymmetric synthesis methods. More than 80% of all drug candidates feature amine functionality, making the stereocontrolled synthesis of amines a critical area of research. yale.edu The N-benzyl group within this compound is a key handle for directing stereoselective reactions.

Emerging strategies in this area include:

Chiral Amine Reagents: The N-benzyl group can be part of a larger chiral amine that directs subsequent bond formations. For example, the asymmetric synthesis of functionalized cyclopentane (B165970) derivatives has been achieved through a domino reaction initiated by the Michael addition of a chiral lithium amide, lithium N-α-methylbenzyl-N-benzylamide. nih.gov

Addition to Chiral Imines: The core structure can be used to form chiral imines. The addition of organometallic reagents, such as benzyl (B1604629) zinc reagents or vinylmagnesium bromide, to N-substituted chiral imines (e.g., those derived from glyceraldehyde) is a powerful method for producing chiral amines and precursors to unnatural amino acids with high diastereoselectivity. nih.govresearchgate.net

Catalytic Asymmetric Transformations: Research into chiral catalysts that can differentiate between the enantiotopic faces of an imine derived from this compound is a promising avenue. A concise synthesis of chiral N-benzyl-α,α-diarylprolinols has been developed using a Shi asymmetric epoxidation as a key step, demonstrating how external chiral catalysts can induce high enantioselectivity in molecules containing an N-benzyl group. thieme-connect.com The development of catalysts for the asymmetric allylation of N-benzyl imines further highlights this trend. beilstein-journals.org

These methodologies provide pathways to chiral amines, amino alcohols, and other stereochemically rich structures, significantly expanding the utility of this compound as a chiral building block.

Integration into Flow Chemistry and Automation

Modern chemical manufacturing is increasingly adopting continuous flow chemistry to improve efficiency, safety, and scalability. researchgate.net The synthesis of active pharmaceutical ingredients (APIs), which often involves multiple steps and potentially hazardous intermediates, is particularly well-suited for this technology. researchgate.net While specific flow chemistry applications for this compound are not yet widely published, its role as a key intermediate in multi-step syntheses, such as for the anthelmintic drug Praziquantel, google.com makes it an ideal candidate for future integration.

The advantages of applying flow chemistry to syntheses involving this compound would include:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents.

Precise Parameter Control: The high surface-area-to-volume ratio in microreactors allows for superior control over temperature, pressure, and reaction time, often leading to higher yields and fewer side products. researchgate.net

Scalability and Automation: Once a process is optimized in a flow setup, it can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel. This seamlessly integrates with automated platforms for high-throughput screening and optimization.

The successful application of flow chemistry to the synthesis of other complex molecules, such as C-glycosides, demonstrates the potential of this technology to streamline the production of derivatives of this compound. nih.gov

Application in Drug Discovery and Development Beyond Current Scope

The N-benzyl motif is a privileged structure in medicinal chemistry, valued for its structural flexibility and its ability to engage in crucial cation-π interactions with biological targets. researchgate.netnih.gov While this compound is already used in the preparation of guanidylimidazole-based antimalarial agents, lookchem.com its scaffold holds potential for development in numerous other therapeutic areas. The acetal-protected aminoethyl portion can be elaborated into a variety of pharmacophores, while the N-benzyl group can be modified to fine-tune binding affinity and pharmacokinetic properties.

Emerging research on compounds containing the N-benzyl group suggests several promising future applications:

Anticonvulsants: N-benzyl-2-acetamidopropionamide derivatives have shown potent anticonvulsant activity. Studies have demonstrated that stereochemistry plays a crucial role, with the (R)-stereoisomer of one derivative being significantly more active, highlighting the importance of asymmetric synthesis. nih.gov

Neuroactive Agents: N-benzyl substitution on phenethylamine-based compounds has been shown to dramatically increase binding affinity and functional activity at serotonin (B10506) 5-HT2A and 5-HT2C receptors, which are important targets for psychedelic and psychiatric medicines. nih.gov

Anticancer Agents: Hybrid molecules combining N-benzyl benzimidazole (B57391) and pyrimidine (B1678525) motifs have been synthesized and shown to exhibit significant anticancer activity against human breast cancer cell lines. ijper.org Other research into N-benzyl derivatives has identified novel compounds with antiproliferative effects against various cancer cell lines. mdpi.com

Alzheimer's Disease: The N-benzyl group is a key component in many acetylcholinesterase (AChE) inhibitors, a major class of drugs for treating Alzheimer's disease. nih.gov Newly synthesized N-benzyl pyridinium-curcumin derivatives have shown potent AChE inhibition, with some compounds being more active than the approved drug donepezil. nih.govresearchgate.net

Table 1: Investigational Applications of N-Benzyl Derivatives in Drug Discovery

| Therapeutic Area | Compound Class | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Epilepsy | N-Benzyl-2-acetamidopropionamides | Anticonvulsant | (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide showed high potency (ED50 = 4.5 mg/kg in mice). | nih.gov |

| Neurology/Psychiatry | N-Benzyl Phenethylamines | 5-HT2A/2C Receptor Agonist | N-benzyl substitution significantly increases receptor binding affinity and functional activity. | nih.gov |

| Oncology | N-Benzylbenzimidazole-Pyrimidines | Antiproliferative | Compounds exhibited significant activity against the MDA-MB-231 human breast cancer cell line. | ijper.org |

| Alzheimer's Disease | N-Benzyl Pyridinium-Curcumin Derivatives | Acetylcholinesterase (AChE) Inhibition | Compound 7f showed higher potency (IC50 = 7.5 nM) than the approved drug donepezil. | nih.govresearchgate.net |

| Malaria | Guanidylimidazoles | Antimalarial | This compound is a key intermediate in their preparation. | lookchem.com |

Advanced Computational Studies for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and process development. For a molecule like this compound, these methods can predict reactivity, guide the design of new derivatives, and explain biological activity at a molecular level.

Future research will increasingly rely on these in silico techniques:

Reaction Modeling: Density Functional Theory (DFT) can be used to calculate the geometries, energies, and vibrational frequencies of reactants, transition states, and products. This allows researchers to understand reaction mechanisms and predict the feasibility of novel transformations. Such methods have been successfully applied to study novel N-benzyl-furo[3,4-d]pyrimidine derivatives, confirming their structure and calculating properties like HOMO-LUMO energies. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can build predictive models that correlate the structural features of a series of compounds with their biological activity. researchgate.net These models help in designing new derivatives with enhanced potency. For example, CoMFA studies on benzyl vinylogous derivatives generated a statistically significant model that can be used to design more potent PDE3B inhibitors. researchgate.net

Molecular Docking and Binding Free Energy Calculations: To understand how derivatives of this compound might interact with a biological target, molecular docking can be used to predict the binding mode and affinity. These predictions can be refined using more advanced calculations like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy, providing a more accurate ranking of potential drug candidates. mdpi.com This approach has been used to study how novel N-benzyl compounds bind to targets like EGFR kinase and acetylcholinesterase. nih.govnih.gov

By integrating these computational approaches, researchers can accelerate the discovery and development cycle, prioritizing the synthesis of only the most promising candidates and providing deep mechanistic insight into their function.

常见问题

Q. What are the recommended synthetic routes for n-Benzyl-2,2-dimethoxyethanamine, and how are impurities minimized during synthesis?

this compound can be synthesized via alkylation or acylation of benzylamine derivatives. For example, analogous compounds like N-benzyl-2,2,2-trifluoroacetamide are synthesized using Friedel–Crafts acylation with trifluoroacetic anhydride under controlled conditions (e.g., anhydrous solvent, inert atmosphere) . Key steps include:

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to remove unreacted reagents.

- Impurity control : Monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts.

- Yield optimization : Reflux conditions (60–80°C) and catalytic acids (e.g., H₂SO₄) improve efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to identify methoxy (-OCH₃), benzyl (C₆H₅CH₂), and amine (-NH) groups. For example, methoxy protons appear as singlets at δ 3.2–3.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular mass (e.g., [M+H]⁺ peak at m/z 208.13 for C₁₁H₁₇NO₂).

- X-ray crystallography : Resolves spatial arrangement, bond angles, and hydrogen bonding (if crystalline) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Refer to SDS guidelines for analogous amines (e.g., 2,2-dimethoxy-N,N-dimethylethanamine):

- PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what assays are most informative?

Methodology :

-

Antimicrobial activity :

- Broth microdilution (CLSI guidelines) to determine MIC (minimum inhibitory concentration). For example, N-benzyl-2,2,2-trifluoroacetamide showed MICs of 15.62–62.5 μg/mL against fungi (Table 1) .

- Zone of inhibition assays on agar plates for rapid screening.

-

Antioxidant activity :

- FRAP (Ferric Reducing Antioxidant Power) : Measures Fe³⁺→Fe²⁺ reduction (e.g., 1.352 mM Fe(II)/g for a related compound) .

- CUPRAC (Cupric Ion Reducing Capacity) : Quantifies Cu²⁺ reduction at 450 nm .

Table 1 : Antifungal Activity of a Structural Analog (N-benzyl-2,2,2-trifluoroacetamide)

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Aspergillus flavus | 15.62 |

| Botrytis cinerea | 31.25 |

| Candida albicans | 62.5 |

Q. What computational strategies are used to study this compound’s interaction with therapeutic targets?

- Molecular docking :

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein binding simulations.

- Targets : Enzymes like AmpC beta-lactamase (antibiotic resistance) or CYP51 (antifungal). For example, N-benzyl-2,2,2-trifluoroacetamide showed low docking energies (-7.2 to -8.1 kcal/mol), suggesting strong binding .

- Validation : Compare docking results with in vitro assays (e.g., enzyme inhibition IC₅₀).

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Approach :

- Substituent modification : Replace dimethoxy groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to alter bioactivity .

- In vitro testing : Measure changes in MIC, cytotoxicity (e.g., MTT assay), and solubility (HPLC logP analysis).

- Pharmacokinetics : Assess metabolic stability (liver microsome assays) and blood-brain barrier penetration (PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。